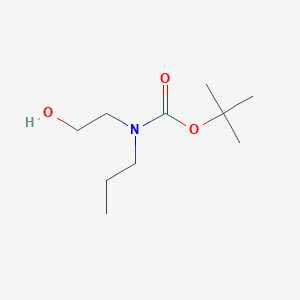

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLOTNCJFRUPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565518 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152192-96-6 | |

| Record name | tert-Butyl (2-hydroxyethyl)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester CAS number

An In-depth Technical Guide to tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate (CAS No. 152192-96-6), a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The document details its chemical properties, a representative synthetic pathway with mechanistic insights, and its critical applications as an intermediate in the development of pharmaceuticals and agrochemicals. Furthermore, this guide outlines standard analytical methodologies for quality control and summarizes essential safety and handling protocols. This content is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a technical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate is a carbamate ester characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on a secondary amine and a primary alcohol functional group. This unique structure makes it an ideal intermediate, allowing for sequential and site-selective chemical modifications.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 152192-96-6[1][2][3][4] |

| IUPAC Name | tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate[2] |

| Synonyms | (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, 2-(N-Boc-propylamino)ethanol[1][4] |

| Molecular Formula | C₁₀H₂₁NO₃[1] |

| InChI Key | FVLOTNCJFRUPFT-UHFFFAOYSA-N[2] |

| SMILES | CCCN(CCO)C(=O)OC(C)(C)C[2] |

| PubChem CID | 14925143[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.28 g/mol [1] |

| Appearance | Colorless or light yellow liquid[1] |

| Purity | Typically >96% (HPLC)[1][4] |

| Storage Conditions | Store at 0-8°C[1] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the selective N-protection of 2-(propylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). The Boc group is a cornerstone of modern organic synthesis for amine protection due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The causality for this choice of reagent lies in its high reactivity towards nucleophilic amines and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed from the reaction mixture. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and may be catalyzed by a non-nucleophilic base.

General Synthetic Protocol

-

Dissolve 2-(propylamino)ethanol in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice-water bath to 0°C to moderate the exothermic reaction.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically washed with aqueous solutions to remove any unreacted starting material and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification via column chromatography on silica gel can be performed if necessary to yield the final product as a pure liquid.[5]

Caption: General synthesis workflow for Boc-protection.

Applications in Research and Development

The utility of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate stems from its bifunctional nature, which makes it a valuable building block in multi-step synthetic campaigns.[6]

-

Pharmaceutical Intermediary : The compound serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The Boc-protected amine is inert to many reaction conditions used to modify the free hydroxyl group. Conversely, the hydroxyl group can be protected, allowing for the deprotection and subsequent reaction of the amine. This "orthogonal protection" strategy is fundamental in drug discovery.

-

Agrochemical Synthesis : It is also employed in the formulation of advanced agrochemicals, such as herbicides and pesticides, where its structure can be incorporated to fine-tune the biological activity and physical properties of the final product.[1][2]

-

Material Science : The compound can act as a plasticizer or building block in polymer manufacturing, enhancing material flexibility and durability.[2]

The core value of this molecule is its ability to act as a versatile scaffold. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified. The amine, once deprotected, can undergo acylation, alkylation, or reductive amination to build molecular complexity.

Caption: Role as a versatile synthetic intermediate.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of chemical intermediates is paramount for the reliability of synthetic outcomes and the safety of final products.[7] A suite of analytical techniques is employed for the comprehensive characterization of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate.

Table 3: Analytical Methods for Quality Control

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. This is a primary method for quality assurance.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure (¹H and ¹³C NMR). Provides detailed information on the connectivity of atoms.[7] |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition of the compound.[7] |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the hydroxyl (-OH), carbamate (C=O), and C-H bonds. |

Exemplary HPLC Protocol for Purity Analysis

This protocol is a representative method for assessing the purity of the title compound.

-

Instrumentation : HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid.

-

Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 210 nm.

-

Injection Volume : 10 µL.

-

Analysis : The purity is calculated based on the area percentage of the main product peak relative to the total peak area.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 152192-96-6 should always be consulted, general safety precautions based on structurally similar Boc-protected amino alcohols are imperative. These compounds may cause skin, eye, and respiratory irritation.[9]

Table 4: Recommended Safety and Handling Procedures

| Aspect | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[10] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] |

| Storage | Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1] Keep away from strong oxidizing agents and strong acids.[11] |

| First-Aid Measures (General) | Eyes : Immediately flush with plenty of water for at least 15 minutes. Skin : Wash off with soap and plenty of water. Inhalation : Move person to fresh air. Ingestion : Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.[10][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate is a strategically important chemical intermediate whose value is defined by its bifunctional nature and the reliable chemistry of the Boc protecting group. Its application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries underscores its significance. Proper understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development settings.

References

-

Chem-Impex. (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester.

-

J&K Scientific. (2-Hydroxyethyl)propyl-carbamic acid tert-butyl ester | 152192-96-6.

-

ChemicalBook. (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER.

-

Benchchem. [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester.

-

Chemicals USA. (2-hydroxyethyl)propyl-carbamic acid tert-butyl ester suppliers USA.

-

ChemicalBook. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2.

-

Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate.

-

Sigma-Aldrich. SAFETY DATA SHEET - 3-Iodo-2-propynyl N-butylcarbamate.

-

Chem-Impex. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS.

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate.

-

TCI Chemicals. SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery.

-

PubChem. tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate.

-

Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

-

Benchchem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate.

-

PubChem. tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate.

-

Organic Syntheses. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. (2-HYDROXY-ETHYL)-PROPYL-CARBAMIC ACID TERT-BUTYL ESTER | 152192-96-6 [chemicalbook.com]

- 4. (2-hydroxyethyl)propyl-carbamic acid tert-butyl ester suppliers USA [americanchemicalsuppliers.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Physical and Chemical Properties of 2-(N-Boc-propylamino)ethanol

This guide provides an in-depth exploration of the physical and chemical properties of 2-(N-Boc-propylamino)ethanol, a key intermediate in pharmaceutical research and drug development. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and outlines robust methodologies for its complete characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective use of this versatile building block.

Introduction: The Strategic Importance of N-Boc Protected Amino Alcohols

N-Boc protected amino alcohols are a critical class of molecules in modern organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[1] This strategic protection simplifies complex synthetic routes and enhances overall yields.[2] The presence of a reactive hydroxyl group allows for further functionalization, making these compounds versatile synthons for the construction of more complex molecules, including peptide analogues and heterocyclic compounds.[2][]

The target molecule of this guide, 2-(N-Boc-propylamino)ethanol, combines these advantageous features, positioning it as a valuable intermediate for introducing a propylamino ethanol moiety in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, purification, and reaction optimization.

Synthesis and Purification Workflow

The synthesis of 2-(N-Boc-propylamino)ethanol is typically achieved through the N-protection of 2-(propylamino)ethanol using di-tert-butyl dicarbonate (Boc₂O). The choice of solvent and the potential need for a base are critical considerations in this process. While the reaction can proceed without a base, the use of a mild base like triethylamine can accelerate the reaction.[4] Alcoholic solvents have also been shown to enhance the rate of Boc protection of amines.[5]

Below is a generalized, self-validating protocol for the synthesis and purification of 2-(N-Boc-propylamino)ethanol.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 2-(propylamino)ethanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol), add di-tert-butyl dicarbonate (1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amine.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(N-Boc-propylamino)ethanol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis and purification of 2-(N-Boc-propylamino)ethanol.

Core Physical Properties: A Comparative Analysis

While specific experimental data for 2-(N-Boc-propylamino)ethanol is scarce, we can infer its likely physical properties by examining its parent amine, 2-(propylamino)ethanol, and a closely related Boc-protected amino alcohol, N-Boc-ethanolamine.

| Property | 2-(propylamino)ethanol | N-Boc-ethanolamine | 2-(N-Boc-propylamino)ethanol (Predicted) |

| Molecular Formula | C₅H₁₃NO[6] | C₇H₁₅NO₃[7] | C₁₀H₂₁NO₃ |

| Molecular Weight | 103.16 g/mol [6] | 161.20 g/mol [7] | 203.28 g/mol |

| Boiling Point | 182 °C (lit.)[6][8][9][10] | 267.2 °C at 760 mmHg[7] | > 200 °C (likely to decompose at atmospheric pressure) |

| Melting Point | 29.84 °C (estimate)[10][11] | Not available (viscous liquid)[7] | Likely a low-melting solid or a viscous oil |

| Density | 0.9 g/mL at 25 °C (lit.)[6][8][9][10] | 1.042 g/mL at 25 °C[7] | ~1.0 g/mL at 25 °C |

| Refractive Index | n20/D 1.4415 (lit.)[6][8][9][10] | n20/D 1.449 (lit.)[12] | ~1.45 |

| Solubility | Soluble in water[13] | Soluble in common organic solvents | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |

The introduction of the bulky, non-polar Boc group is expected to significantly increase the molecular weight and boiling point of the molecule compared to the parent amine. It is also likely to decrease its solubility in water while increasing its solubility in organic solvents. The physical state at room temperature is predicted to be a viscous oil or a low-melting solid.

Methodologies for Experimental Determination of Physical Properties

To establish a definitive profile of 2-(N-Boc-propylamino)ethanol, the following experimental procedures are recommended.

Determination of Boiling and Melting Point

Rationale: The boiling and melting points are fundamental physical constants that provide an indication of the purity of a substance. For a potentially high-boiling compound like 2-(N-Boc-propylamino)ethanol, vacuum distillation is the preferred method for determining the boiling point to prevent thermal decomposition.

Experimental Protocol (Boiling Point - Reduced Pressure):

-

Place a small, pure sample of the compound in a micro-distillation apparatus.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually heat the sample while slowly reducing the pressure.

-

Record the temperature at which the liquid boils and the corresponding pressure.

-

Use a nomograph to correct the boiling point to standard pressure if required, although reporting the boiling point at a specific reduced pressure is standard practice for such compounds.

Experimental Protocol (Melting Point):

-

If the substance is a solid at room temperature, introduce a small amount into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample slowly and record the temperature range over which the substance melts. A sharp melting range is indicative of high purity.

Measurement of Density and Refractive Index

Rationale: Density and refractive index are characteristic properties that are sensitive to purity. They are quick and non-destructive measurements that can be used for routine quality control.

Experimental Protocol (Density):

-

Use a calibrated pycnometer.

-

Measure the weight of the empty pycnometer.

-

Fill the pycnometer with the sample to the calibration mark, ensuring there are no air bubbles.

-

Measure the weight of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Experimental Protocol (Refractive Index):

-

Calibrate a refractometer using a standard of known refractive index.

-

Place a few drops of the sample on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).

-

Read the refractive index from the scale.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and are essential for confirming the identity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum of 2-(N-Boc-propylamino)ethanol is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the propyl group protons, and the methylene protons adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The spectrum will display distinct peaks for the carbons of the Boc group, the propyl chain, and the ethanol backbone.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 2-(N-Boc-propylamino)ethanol include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).

Mass Spectrometry (MS):

-

MS provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum should show a molecular ion peak (or a related peak such as [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 203.28 g/mol .

Caption: A comprehensive workflow for the characterization of 2-(N-Boc-propylamino)ethanol.

Conclusion

References

- Vertex AI Search. (2026-01-06). Why N-BOC-(R)

- Sigma-Aldrich. 2-(Propylamino)ethanol ≥98%.

- Benchchem. A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.

- Sigma-Aldrich. 2-(Propylamino)ethanol ≥98%.

- Chongqing Chemdad Co., Ltd. 2-(PROPYLAMINO)ETHANOL.

- ChemicalBook. 2-(PROPYLAMINO)ETHANOL CAS#: 16369-21-4.

- ChemBK. 2-(PROPYLAMINO)ETHANOL.

- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

- BOC Sciences. Amino Alcohol.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- PubChem. 2-(Isopropylamino)ethanol.

- Alfa Chemistry. N-Boc-ethanolamine.

- iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. 2-(Propylamino)ethanol = 98 16369-21-4 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(PROPYLAMINO)ETHANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 2-(PROPYLAMINO)ETHANOL CAS#: 16369-21-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. N-Boc-ethanolamine, CAS No. 26690-80-2 - iChemical [ichemical.com]

- 13. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester, also known by its synonym 2-(N-Boc-propylamino)ethanol, is a bifunctional organic molecule of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its structure incorporates a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, rendering it a versatile intermediate for the construction of more complex molecular architectures. The presence of the Boc protecting group allows for the selective reaction at the hydroxyl moiety, while the amine remains masked, a crucial feature in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical structure, synthesis, properties, and applications, with a focus on the underlying scientific principles and experimental methodologies.

Chemical Structure and Properties

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a carbamate derivative that serves as a key building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents.[1]

Systematic Information:

| Identifier | Value |

| IUPAC Name | tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate |

| Synonyms | 2-(N-Boc-propylamino)ethanol |

| CAS Number | 152192-96-6 |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| SMILES | CCCN(CCO)C(=O)OC(C)(C)C |

| InChI Key | FVLOTNCJFRUPFT-UHFFFAOYSA-N |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless or light yellow liquid | [2] |

| Purity | > 96% (HPLC) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

The unique structure of this compound, featuring both a protected amine and a free hydroxyl group, imparts valuable physicochemical properties such as enhanced solubility and stability, making it an ideal candidate for various synthetic transformations.[2]

Synthesis and Mechanism

The synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is achieved through the protection of the secondary amine of 2-(propylamino)ethanol with a tert-butoxycarbonyl (Boc) group. This is a standard and widely utilized transformation in organic synthesis.

Reaction Scheme:

Caption: General synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Mechanistic Insights

The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This group subsequently deprotonates the newly acylated amine, yielding the final product and byproducts, tert-butanol and carbon dioxide.

Experimental Protocol: A General Procedure for Boc Protection of Amino Alcohols

The following is a representative protocol for the Boc protection of an amino alcohol, which can be adapted for the synthesis of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester.

Materials:

-

2-(Propylamino)ethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(propylamino)ethanol (1.0 eq.) in the chosen solvent (e.g., dichloromethane).

-

Add the base (e.g., triethylamine, 1.2 eq.).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the propyl group (triplet and sextet), methylene groups adjacent to the nitrogen and oxygen, a broad singlet for the hydroxyl proton, and a characteristic singlet for the nine protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the various methylene and methyl carbons of the propyl and ethyl chains. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the alcohol, C-H stretching vibrations, and a strong absorption band for the C=O stretch of the carbamate group. |

| Mass Spectrometry | The molecular ion peak (M+) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. |

Applications in Drug Development

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a valuable intermediate in the synthesis of various pharmaceuticals.[2] Its bifunctional nature allows for its incorporation into larger molecules through reactions at the hydroxyl group, followed by the deprotection of the amine for further functionalization. This strategy is frequently employed in the synthesis of piperazine derivatives, which are common scaffolds in many active pharmaceutical ingredients (APIs). For example, this intermediate could be utilized in the synthesis of compounds targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.

Illustrative Synthetic Pathway

Caption: A generalized synthetic workflow illustrating the use of the title compound.

Safety and Handling

As a laboratory chemical, (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not universally available, the safety profile can be inferred from related N-Boc protected amino alcohols.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing vapors or mist. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at the recommended temperature of 0-8°C.[2]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, immediately call a poison center or doctor.

-

Hazard Statements for Structurally Similar Compounds (e.g., N-Boc-2-aminoethanol):

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a strategically important synthetic intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its well-defined structure and the orthogonal reactivity of its functional groups, governed by the robust and versatile Boc protecting group chemistry, make it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and development.

References

-

AAPPTec. Safety Data Sheet: Boc-Glycinol. Available from: [Link]

Sources

A Technical Guide to (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester: A Strategic Intermediate in Modern Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS No. 152192-96-6) is a bifunctional organic compound whose strategic importance lies not in a direct biological mechanism of action, but in its role as a versatile synthetic intermediate.[1][2] This guide elucidates the function of this molecule from a chemical synthesis perspective, detailing the utility of its distinct functional groups—a tert-butoxycarbonyl (Boc) protected secondary amine and a primary hydroxyl group. We will explore the chemical logic behind its application, provide an illustrative synthetic protocol, and contextualize its role in the development of complex molecules for the pharmaceutical and agrochemical industries.[2]

Introduction: Defining the Role of a Synthetic Building Block

While the query for a "mechanism of action" typically implies a direct biological or pharmacological effect, extensive review of scientific literature reveals that (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is not characterized as a terminal bioactive agent. Instead, its primary function is that of a specialized chemical building block.[1][2] Its value is derived from its molecular architecture, which allows chemists to introduce a specific 2-(propylamino)ethanol fragment into a larger target molecule in a controlled, stepwise manner.

The core utility of this compound stems from two key features:

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] It renders the otherwise reactive secondary amine inert to a wide range of reaction conditions, preventing unwanted side reactions.[4][5] This allows for selective chemistry to be performed on other parts of the molecule.

-

The Primary Hydroxyl Group: The free -OH group provides a reactive handle for subsequent chemical transformations, such as etherification, esterification, or oxidation, enabling the connection of this building block to other molecular scaffolds.[][7]

This guide will therefore focus on its "mechanism of action" in a synthetic context: how its structure is leveraged to build complex molecules efficiently.

Physicochemical Properties and Structural Analysis

A clear understanding of the compound's properties is essential for its effective application in synthesis.

Table 1: Properties of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester

| Property | Value | Source |

| CAS Number | 152192-96-6 | [2] |

| Molecular Formula | C₁₀H₂₁NO₃ | [2] |

| Molecular Weight | 203.28 g/mol | [2] |

| Appearance | Colorless or light yellow liquid | [2] |

| Purity | >96% (HPLC) | [2] |

| Synonyms | tert-Butyl N-(2-hydroxyethyl)-N-propylcarbamate, 2-(N-Boc-propylamino)ethanol | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Structural Diagram

The diagram below illustrates the key functional groups that define the compound's synthetic utility.

Caption: Key functional groups of the title compound.

Core Directive: A Bifunctional Linchpin in Synthesis

The primary purpose of using a molecule like tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate is to execute a synthetic strategy with precision. This strategy relies on the orthogonal reactivity of its two functional groups.

The Causality of Amine Protection

Amines are nucleophilic and basic, meaning they will react with a wide variety of electrophiles (e.g., alkyl halides, acyl chlorides) and acids. In a multi-step synthesis, if the nitrogen atom were unprotected, it could interfere with reactions intended for other parts of the molecule.

The Boc group provides a robust shield for the amine.[4] It is stable to most basic, nucleophilic, and reductive conditions, allowing chemists to perform a wide range of transformations on the rest of the molecule without affecting the nitrogen.[8] The Boc group is intentionally designed to be removed under specific, mild acidic conditions (e.g., with trifluoroacetic acid), which typically do not harm other acid-sensitive groups in the molecule.[4] This selective removal unveils the secondary amine at a desired later stage of the synthesis.

Leveraging the Hydroxyl Group

With the amine protected, the primary alcohol becomes the principal site of reactivity. It can be readily converted into other functional groups or used as a nucleophile to connect with an electrophilic partner. Common transformations include:

-

Williamson Ether Synthesis: Deprotonation with a base (e.g., NaH) to form an alkoxide, which can then be coupled with an alkyl halide (R-X) to form an ether.

-

Esterification: Reaction with an acyl chloride or carboxylic acid (under activating conditions) to form an ester.

-

Activation and Displacement: Conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), which can then be displaced by a wide range of nucleophiles.

This bifunctionality allows the compound to serve as a bridge, linking two different molecular fragments together in a controlled sequence.

Experimental Protocol: Illustrative Synthesis of a Hypothetical Ether-Linked Amine

To demonstrate the compound's utility, this section provides a validated, two-step protocol for synthesizing a more complex molecule, N-propyl-N-(2-benzyloxyethyl)amine. This procedure is representative of how tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate would be used in a real-world research setting.

Objective: To synthesize N-propyl-N-(2-benzyloxyethyl)amine by first forming a protected ether and then deprotecting the amine.

Workflow Diagram

Caption: Synthetic workflow for the illustrative protocol.

Step 1: Williamson Ether Synthesis (Protection of Hydroxyl as Benzyl Ether)

Rationale: This step couples the starting material to benzyl bromide via an ether linkage. Sodium hydride (NaH) is a strong base used to deprotonate the alcohol, forming a nucleophilic alkoxide. Tetrahydrofuran (THF) is an appropriate aprotic solvent.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous THF via syringe to create a slurry. Cool the flask to 0°C in an ice bath.

-

Substrate Addition: Dissolve (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH slurry over 15 minutes.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed as the alkoxide is formed.

-

Coupling: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil (the protected ether intermediate) is purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection (Acidolysis)

Rationale: This step selectively removes the Boc protecting group using a strong acid, trifluoroacetic acid (TFA), to liberate the free secondary amine. Dichloromethane (DCM) is a standard solvent for this transformation.

-

Preparation: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution at room temperature. The amount of TFA can be adjusted based on the scale and substrate.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Purification: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, N-propyl-N-(2-benzyloxyethyl)amine. Further purification can be performed if necessary.

This self-validating protocol, where progress is monitored at each stage, demonstrates the precise, controlled application of the title compound as a synthetic tool.

Broader Context and Conclusion

While (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester does not have a defined biological mechanism of action, it is a crucial component in the synthesis of molecules that do. It is used in the development of novel therapeutic agents and specialized agrochemicals.[2] The broader class of carbamates does include many biologically active compounds, but the function of this specific molecule is firmly established as an enabling tool for chemical innovation.

By providing two functional groups with orthogonal reactivity, this compound gives researchers precise control over the construction of complex molecular architectures, accelerating the discovery and development of new chemical entities.

References

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). PharmaChem Insights. [Accessed Jan 14, 2026].

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. [Link]

-

Molekula. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | CAS 26690-80-2. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl (2-hydroxyethyl)(methyl)carbamate in Modern Drug Discovery. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

- Google Patents. (n.d.).

-

Cowley, A. R., & Davis, B. G. (2018). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2018(4), M1013. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 5. nbinno.com [nbinno.com]

- 7. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

A Senior Application Scientist's Guide to Boc-Protected Amino Alcohols: Synthesis, Application, and Quality Control

Abstract

N-tert-Butoxycarbonyl (Boc)-protected amino alcohols are foundational chiral building blocks in modern organic synthesis and medicinal chemistry. Their unique bifunctional nature, combined with the reliable and robust Boc protecting group, makes them indispensable intermediates for the synthesis of a wide array of pharmaceuticals, chiral ligands, and complex molecular architectures.[1][] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Boc-protected amino alcohols. We will explore the causality behind various synthetic strategies, detail field-proven experimental protocols, delineate their critical applications, and establish a framework for rigorous quality control. The focus is on delivering practical, actionable insights grounded in established chemical principles to empower scientists in their research and development endeavors.

The Strategic Importance of Amino Alcohols and Boc Protection

Chiral amino alcohols are structural motifs prevalent in numerous biologically active compounds, including beta-blockers, antiviral agents, and anticancer drugs.[1] The specific stereochemistry of the amino and hydroxyl groups is often critical for the molecule's interaction with biological targets like enzymes and receptors, directly influencing its efficacy and safety.[1]

The tert-butoxycarbonyl (Boc) group serves as an ideal protecting group for the amine functionality. Its widespread adoption is due to several key advantages:

-

Stability: The Boc group is resistant to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3]

-

Mild Cleavage: It is readily removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functional groups.[4][5]

-

Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), enabling complex, multi-step synthetic sequences.[3]

The combination of the chiral amino alcohol scaffold with the robust Boc protecting group yields a versatile and stable intermediate, perfectly suited for the rigors of multi-step synthesis in drug discovery and development.[6][7]

Core Synthetic Strategies for Boc-Amino Alcohols

The synthesis of enantiomerically pure Boc-amino alcohols can be approached through several strategic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and the specific stereochemistry of the target molecule.

Reduction of N-Boc-Protected α-Amino Acids

One of the most direct and reliable methods for preparing Boc-amino alcohols is the reduction of the carboxylic acid moiety of the corresponding N-Boc-α-amino acid.[1] This strategy leverages the vast, commercially available "chiral pool" of natural and unnatural amino acids, ensuring high enantiopurity in the final product.[1]

Causality Behind Reagent Choice: The primary challenge is to reduce the carboxylic acid without affecting the acid-labile Boc group or the ester-containing side chains (e.g., in Boc-Asp(OBn)-OH). Therefore, harsh reducing agents that require strongly acidic workups are avoided. Borane-based reagents are particularly well-suited for this transformation due to their high chemoselectivity for carboxylic acids over other functional groups under relatively mild conditions.

Caption: General workflow for the synthesis of Boc-amino alcohols via reduction.

| Reducing System | Key Advantages | Key Considerations & Causality | Typical Conditions |

| Borane-THF Complex (BH₃•THF) | High chemoselectivity for carboxylic acids. Good yields. | Pyrophoric reagent, requires inert atmosphere. The borane-amine complex formed during the reaction must be hydrolyzed during workup to liberate the final product.[8] | Anhydrous THF, 0 °C to RT |

| Sodium Borohydride (NaBH₄) & Iodine (I₂) | In situ generation of diborane. Milder and less hazardous than BH₃•THF. | Stoichiometry is critical. Iodine is added slowly to a suspension of NaBH₄ to control the generation of diborane gas (B₂H₆).[9] | Anhydrous THF, 0 °C |

| Sodium Borohydride (NaBH₄) & Mixed Anhydride | Avoids borane reagents. Good for scale-up. | Two-step, one-pot procedure. The carboxylic acid is first activated (e.g., with ethyl chloroformate) to form a mixed anhydride, which is then readily reduced by NaBH₄.[9][10] | Anhydrous THF, 0 °C to RT |

Detailed Protocol 2.1.1: Reduction of N-Boc-Phenylalanine using NaBH₄ and Iodine

This protocol describes a reliable, lab-scale synthesis of (S)-2-(tert-butoxycarbonylamino)-3-phenylpropan-1-ol.

Materials:

-

N-Boc-L-Phenylalanine (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.2 eq)

-

Iodine (I₂) (0.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add NaBH₄ (1.2 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Diborane Generation: Dissolve Iodine (I₂) (0.5 eq) in anhydrous THF. Add this solution dropwise to the stirred NaBH₄ suspension over 30-60 minutes. Causality: This slow addition controls the in situ generation of diborane, minimizing potential hazards and ensuring efficient conversion.

-

Substrate Addition: Once the iodine addition is complete, add a solution of N-Boc-L-Phenylalanine (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the THF under reduced pressure. To the residue, add Ethyl Acetate (EtOAc) and water. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual iodine), and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Boc-protected amino alcohol.[9]

Applications in Drug Development and Asymmetric Synthesis

Boc-protected amino alcohols are not merely intermediates; they are enabling synthons that have paved the way for numerous important molecules.[1][11]

-

Pharmaceuticals: They are key structural components in a wide range of drugs. For example, γ-amino alcohols are found in HIV protease inhibitors like ritonavir and lopinavir.[12] The synthesis of paclitaxel (Taxol) derivatives and various peptide-based drugs also relies heavily on these building blocks.[1][6][7]

-

Chiral Ligands & Auxiliaries: The inherent chirality and the presence of coordinating heteroatoms (N and O) make amino alcohols excellent precursors for chiral ligands used in asymmetric catalysis.[][13] They can be derivatized to form ligands that effectively control the stereochemical outcome of metal-catalyzed reactions.

-

Peptidomimetics: They are used to create peptide mimics with improved stability, bioavailability, and receptor-binding affinity compared to their natural peptide counterparts.[13]

| Drug Class | Example(s) | Role of the Amino Alcohol Moiety |

| HIV Protease Inhibitors | Ritonavir, Lopinavir, Saquinavir | Forms the core backbone essential for binding to the enzyme's active site.[12][13] |

| Beta-Blockers | Propranolol | The 1-amino-2-propanol structure is critical for adrenergic receptor antagonism.[1] |

| Anticancer Agents | Taxol (Side-chain) | The phenylisoserine side chain is crucial for its microtubule-stabilizing activity.[1] |

| Antidepressants | Various | Used as building blocks for compounds targeting neurotransmitter systems.[14] |

Quality Control and Characterization

Ensuring the chemical purity and stereochemical integrity of Boc-protected amino alcohols is a self-validating step critical for the success of subsequent synthetic transformations. A multi-technique approach is required for comprehensive characterization.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. Key signals include the large singlet around 1.4 ppm (9H, tert-butyl group of Boc), signals for the CH and CH₂ protons adjacent to the N and O atoms, and aromatic/aliphatic protons from the side chain.[15]

-

¹³C NMR: Confirms the carbon skeleton. Look for the characteristic signals of the Boc carbonyl (~155-156 ppm) and the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively).[16]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, typically as [M+H]⁺ or [M+Na]⁺ adducts in ESI-MS.

-

Thin Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment.

-

Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity (ee%). The sample is run on a chiral stationary phase to separate the two enantiomers.

Caption: A standard quality control workflow for Boc-protected amino alcohols.

Conclusion and Future Outlook

Boc-protected amino alcohols represent a cornerstone of modern asymmetric synthesis. Their value is derived not only from their utility as chiral building blocks but also from the robust and predictable chemistry of the Boc protecting group. The synthetic strategies outlined in this guide, particularly the reduction of readily available N-Boc-amino acids, provide a reliable and scalable path to these high-value intermediates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and innovative methods for their synthesis, including biocatalytic routes using engineered enzymes, will remain a key focus for the scientific community.[11][17] Mastery of the synthesis and handling of these compounds is an essential skill for any scientist engaged in the art of molecular construction for drug discovery and development.

References

- Discovery and synthesis of chiral amino alcohols. (n.d.). BenchChem.

- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. (2019). ACS Publications.

- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). BenchChem.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). ACS Publications.

- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed.

- Peptide Synthesis. (2024). Chemistry LibreTexts.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. (n.d.). BenchChem.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org.

- Amino Alcohol Synthesis Service. (n.d.). BOC Sciences.

- Amino Alcohol. (n.d.). BOC Sciences.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers.

- Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.

- Recent developments in the synthesis and synthetic applications of borane–amines. (2025). Royal Society of Chemistry.

- Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry.

- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). Bentham Open.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. (2025). ResearchGate.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. (2025). Nanjing Tengxiang Import & Export Co. Ltd.

- EXTENDED ABSTRACT. (n.d.). Open Access Journals.

- The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.

- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). Beilstein Journal of Organic Chemistry.

- Borane & Borane Complexes. (2026). ACS GCI Pharmaceutical Roundtable.

- Ammonia borane, Borane ammonia complex. (n.d.). Organic Chemistry Portal.

- Specific reduction of carboxyl groups in peptides and proteins by diborane. (n.d.). PubMed.

- Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008). PubMed.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI.

- 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. diva-portal.org [diva-portal.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Characterization of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester Solubility in Organic Solvents

Abstract

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (CAS: 152192-96-6) is a key bifunctional intermediate used in the synthesis of novel therapeutic agents and other bioactive molecules.[1] Its utility in pharmaceutical development, agrochemical formulation, and polymer manufacturing hinges on a thorough understanding of its solubility profile.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. While exhaustive quantitative data is not publicly available, this document presents a predictive analysis based on molecular structure, a detailed experimental protocol for generating reliable data according to Good Laboratory Practice (GLP) standards, and a framework for interpreting the results.

Introduction: The Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate like (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is a critical physicochemical property that influences every stage of the development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final drug product, the extent to which a compound dissolves in a given solvent dictates process efficiency, purification strategies, and formulation viability.[3] This guide focuses on providing the theoretical and practical tools necessary to determine and understand the solubility of this specific carbamate ester in a range of common organic solvents.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility behavior of a compound is governed by its molecular structure and the principle of "like dissolves like".[4] An analysis of the structure of tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.

Key Functional Groups:

-

Hydroxyl (-OH) Group: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It will strongly favor interactions with polar protic solvents (e.g., alcohols, water).

-

Carbamate Moiety (-N-C(=O)-O-): The carbonyl oxygen and the nitrogen atom make this group polar and a strong hydrogen bond acceptor. It contributes to solubility in polar solvents.

-

Propyl Group (-CH2CH2CH3): A non-polar, hydrophobic alkyl chain that will favor interactions with non-polar solvents through van der Waals forces.

-

tert-Butyl Group (-C(CH3)3): A bulky, highly non-polar group that significantly contributes to the hydrophobic character of the molecule.

Qualitative Predictions:

-

High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxyl group.[6] Limited qualitative data confirms solubility in methanol.[6]

-

Moderate to High Solubility Expected: In polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). These solvents can accept hydrogen bonds and engage in dipole-dipole interactions.[7] Qualitative data indicates solubility in ethyl acetate.[6]

-

Low Solubility Expected: In non-polar solvents such as hexane, cyclohexane, and toluene. The dominant polar groups (-OH, carbamate) will be poorly solvated by these non-polar environments.[8]

A more advanced prediction can be made using Hansen Solubility Parameters (HSP) , which deconstruct solubility into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9] A solute will be most soluble in a solvent whose Hansen parameters are closest to its own in 3D "Hansen space".[10] While the HSP of the target compound are not published, they can be determined experimentally by testing its solubility in a range of characterized solvents.[11]

Experimental Protocol for Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The Isothermal Saturation Shake-Flask Method is a gold-standard technique for determining equilibrium solubility.[3][12] The following protocol is based on Good Laboratory Practice (GLP) guidelines.[13]

Materials and Apparatus

-

(2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of the compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the isothermal shaker set to a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, though this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to sediment.[12]

-

Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed container. This step must be performed quickly to minimize temperature changes and potential solvent evaporation.[14]

-

Dilution: Accurately weigh the collected filtrate. Perform a precise serial dilution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Expression: Express solubility in standard units, such as mg/mL or g/100 g of solvent.

The following diagram illustrates the experimental workflow for this protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The results of the experimental determination should be compiled into a comprehensive table to facilitate comparison and analysis.

Table 1: Experimental Solubility Data for (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester at 25°C

| Solvent Class | Solvent | Polarity Index (P')[15] | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | 5.1 | To be determined | Predicted: High |

| Ethanol | 4.3 (est.) | To be determined | Predicted: High | |

| Isopropanol | 3.9 | To be determined | Predicted: Moderate-High | |

| Water | 10.2 | To be determined | Predicted: Moderate | |

| Polar Aprotic | Acetone | 5.1 | To be determined | Predicted: Moderate |

| Acetonitrile | 5.8 | To be determined | Predicted: Moderate | |

| Ethyl Acetate | 4.4 | To be determined | Predicted: Moderate-High | |

| Tetrahydrofuran (THF) | 4.0 | To be determined | Predicted: Moderate | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | Predicted: High | |

| Non-Polar | Toluene | 2.4 | To be determined | Predicted: Low |

| Dichloromethane | 3.1 | To be determined | Predicted: Moderate-Low | |

| Hexane | 0.1 | To be determined | Predicted: Very Low |

Note: Polarity Index values are relative; higher numbers indicate greater polarity.

Interpreting the Results: The experimentally determined solubility should be correlated with the properties of the solvents. The following diagram illustrates the expected relationships between the compound's functional groups and solvent characteristics.

Caption: Relationship between molecular features and solubility.

A high solubility in methanol, for instance, would confirm the dominant role of hydrogen bonding. Conversely, very low solubility in hexane would highlight the energetic penalty of solvating the polar hydroxyl and carbamate groups in a non-polar medium. Any significant solubility in a mid-polarity solvent like dichloromethane would indicate a balance between all present intermolecular forces.

Conclusion

While public quantitative data on the solubility of (2-Hydroxy-ethyl)-propyl-carbamic acid tert-butyl ester is limited, a systematic characterization is achievable. By combining theoretical analysis of the molecular structure with rigorous experimental determination using the shake-flask method, researchers can generate the high-quality data needed for informed decision-making in process development, purification, and formulation. This guide provides the necessary framework to execute such a study, ensuring data is both reliable and interpretable in the context of modern pharmaceutical and chemical science.

References

-

Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. Available at: [Link]

- Hansch, C., & Leo, A. (n.d.). Polarity of Solvents. University of California.

-

University of Wisconsin-Madison. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Shodex. (n.d.). Polarities of Solvents. Shodex HPLC Columns and Standards. Available at: [Link]

-

Slideshare. (n.d.). Solubility experimental methods. Available at: [Link]

- University of Salahaddin-Erbil. (n.d.). Experiment 1 Determination of Solubility Class.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]

- Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

- Burdick & Jackson. (n.d.). Polarity Index.

-

Baka, E., et al. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

-

Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Common solvents are displayed according to their Hansen solubility... Download Scientific Diagram. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Hansen, C.M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

Lorimer, J.W., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PharmaCompass. (n.d.). (2-hydroxy-ethyl)carbamic acid t-butyl ester. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(2-hydroxypropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Solubility Measurements | USP-NF [uspnf.com]

- 4. chem.ws [chem.ws]

- 5. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE CAS#: 26690-80-2 [m.chemicalbook.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. researchgate.net [researchgate.net]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Polarity Index [macro.lsu.edu]

A Technical Guide to the Physicochemical Properties of tert-butyl (2-hydroxyethyl)(propyl)carbamate

Abstract: This document provides a comprehensive technical overview of the carbamate compound, tert-butyl (2-hydroxyethyl)(propyl)carbamate. While not a widely cataloged commercial chemical, its properties can be reliably determined through fundamental chemical principles. This guide details the derivation of its molecular formula, the precise calculation of its molecular weight, and a validated protocol for its synthesis via Boc-protection of its secondary amine precursor. Furthermore, it outlines expected analytical characterization data and essential safety protocols. This whitepaper is intended for researchers in synthetic chemistry, drug discovery, and materials science who may utilize this molecule as a functionalized building block or intermediate.

Chemical Identity and Core Properties

tert-butyl (2-hydroxyethyl)(propyl)carbamate is a tertiary carbamate featuring a central nitrogen atom covalently bonded to a propyl group, a 2-hydroxyethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group makes the nitrogen lone pair significantly less nucleophilic, providing chemical stability under a range of conditions, while the hydroxyl group offers a reactive site for further functionalization.

Molecular Structure and Formula

The systematic name defines the connectivity of the molecule:

-

A central nitrogen atom.

-

A propyl group (-CH₂CH₂CH₃) attached to the nitrogen.

-

A 2-hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen.

-

A tert-butoxycarbonyl group (-C(=O)OC(CH₃)₃) attached to the nitrogen.

Based on this structure, the molecular formula is determined by summing the constituent atoms:

-

Carbon (C): 3 (propyl) + 2 (hydroxyethyl) + 5 (Boc group) = 10 atoms

-

Hydrogen (H): 7 (propyl) + 4 (hydroxyethyl backbone) + 1 (hydroxyl) + 9 (Boc group) = 21 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 1 (carbonyl) + 1 (ester) + 1 (hydroxyl) = 3 atoms

Thus, the molecular formula is C₁₀H₂₁NO₃ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic masses of all atoms in the molecular formula.[][2][3] The calculation relies on the standard atomic weights of the constituent elements.[4][5][6]

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 120.110 + 21.168 + 14.007 + 47.997 = 203.282 g/mol

This calculated value is fundamental for all stoichiometric considerations in synthesis and analysis.

Physicochemical Properties Summary

The following table summarizes the core calculated and inferred properties of the target compound and its key synthetic precursor, 2-(propylamino)ethanol.

| Property | tert-butyl (2-hydroxyethyl)(propyl)carbamate | 2-(Propylamino)ethanol (Precursor) |

| Molecular Formula | C₁₀H₂₁NO₃ | C₅H₁₃NO[7][8] |

| Molecular Weight | 203.28 g/mol | 103.16 g/mol [8][9] |

| CAS Number | Not assigned | 16369-21-4[7][10] |

| Appearance | Inferred: Colorless to light yellow viscous liquid | Colorless liquid[10] |

| Boiling Point | Inferred: >200 °C (High due to MW and H-bonding) | 182 °C (lit.)[7] |

| Density | Inferred: ~1.0 g/mL | 0.9 g/mL at 25 °C (lit.)[7] |

Synthesis and Verification Workflow